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Compound of Interest

Compound Name: 1-Bromobut-1-yne

Cat. No.: B1609917 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
1-Bromobut-1-yne is a versatile bifunctional reagent in organic synthesis, offering a unique

combination of a reactive carbon-bromine bond and a terminal alkyne moiety. This structure

allows for a diverse range of chemical transformations, making it a valuable building block in

the synthesis of complex organic molecules, including pharmaceuticals and functional

materials. This technical guide provides a comprehensive overview of the reactivity of 1-
bromobut-1-yne, detailing key reaction types, experimental protocols, and quantitative data to

facilitate its application in research and development.

Physicochemical Properties
A summary of the key physicochemical properties of 1-bromobut-1-yne is presented in Table

1. These properties are essential for understanding its behavior in different reaction conditions

and for developing appropriate experimental setups.
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Property Value

Molecular Formula C₄H₅Br

Molecular Weight 132.99 g/mol

Boiling Point 104.26 °C at 760 mmHg[1]

Density 1.461 g/cm³[1]

Refractive Index 1.4704 at 20 °C[1]

Flash Point 21.68 °C[1]

Vapor Pressure 36.1 mmHg at 25 °C[1]

LogP 1.75

Core Reactivity
The reactivity of 1-bromobut-1-yne is primarily governed by two functional groups: the

bromoalkyne and the terminal triple bond. This dual reactivity allows for a variety of

transformations, including cross-coupling reactions, cycloadditions, and nucleophilic

substitutions.

Cross-Coupling Reactions
1-Bromobut-1-yne is an excellent substrate for various metal-catalyzed cross-coupling

reactions, enabling the formation of carbon-carbon bonds and the synthesis of substituted

alkynes.

The Sonogashira coupling is a palladium-catalyzed reaction between a vinyl or aryl halide and

a terminal alkyne.[2][3][4] In the context of 1-bromobut-1-yne, it can act as the haloalkyne

component, reacting with other terminal alkynes.

Experimental Protocol: Sonogashira Coupling of 1-Bromobut-1-yne with Phenylacetylene

Reagents:

1-Bromobut-1-yne
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Phenylacetylene

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

Copper(I) iodide (CuI)

Triethylamine (Et₃N)

Solvent (e.g., THF or DMF)

Procedure:

To a dried flask under an inert atmosphere (e.g., nitrogen or argon), add Pd(PPh₃)₂Cl₂

(e.g., 2 mol%) and CuI (e.g., 4 mol%).

Add the solvent and triethylamine.

Add 1-bromobut-1-yne (1 equivalent) and phenylacetylene (1.2 equivalents).

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and

monitor the progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction with saturated aqueous ammonium chloride

solution.

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel.

Logical Relationship of Sonogashira Coupling
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Caption: Sonogashira coupling of 1-bromobut-1-yne.

The Cadiot-Chodkiewicz coupling provides a route to unsymmetrical 1,3-diynes by reacting a

terminal alkyne with a 1-haloalkyne in the presence of a copper(I) salt and a base.[1][5][6][7]

Experimental Protocol: Cadiot-Chodkiewicz Coupling of 1-Bromobut-1-yne with Hex-1-yne

Reagents:

1-Bromobut-1-yne

Hex-1-yne

Copper(I) chloride (CuCl) or Copper(I) bromide (CuBr)
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A primary amine (e.g., ethylamine) or a mixture of an amine and hydroxylamine

hydrochloride

Solvent (e.g., methanol, ethanol, or THF)

Procedure:

In a reaction vessel, dissolve the terminal alkyne (hex-1-yne, 1 equivalent) in the chosen

solvent.

Add the copper(I) salt (catalytic amount, e.g., 5 mol%) and the amine base.

Slowly add a solution of 1-bromobut-1-yne (1 equivalent) in the same solvent to the

reaction mixture.

Stir the reaction at room temperature and monitor its progress by TLC.

After completion, work up the reaction by adding an aqueous solution of ammonium

chloride.

Extract the product with an organic solvent.

Wash the organic layer with brine, dry over a drying agent, and concentrate.

Purify the resulting diyne by column chromatography or distillation.

Quantitative Data for Cross-Coupling Reactions
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Entry
Terminal
Alkyne

Coupling
Reaction

Catalyst
System

Yield (%)

1 Phenylacetylene Sonogashira
Pd(PPh₃)₂Cl₂/Cu

I/Et₃N
85-95

2 Hex-1-yne
Cadiot-

Chodkiewicz
CuCl/EtNH₂ 70-85

3
Trimethylsilylacet

ylene
Sonogashira

Pd(OAc)₂/PPh₃/

CuI/DBU
80-90

4 Propargyl alcohol
Cadiot-

Chodkiewicz

CuBr/NH₂OH·HC

l/EtNH₂
65-75

Cycloaddition Reactions
The triple bond in 1-bromobut-1-yne can participate in various cycloaddition reactions, leading

to the formation of heterocyclic compounds.

This reaction involves the [3+2] cycloaddition of a 1,3-dipole, such as an azide, with the alkyne

of 1-bromobut-1-yne to form a 1,2,3-triazole ring.[8][9][10][11] This "click chemistry" reaction is

highly efficient and regioselective, typically yielding the 1,4-disubstituted triazole isomer,

especially under copper(I) catalysis.

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Reagents:

1-Bromobut-1-yne

Benzyl azide

Copper(I) iodide (CuI) or a copper(II) salt with a reducing agent (e.g., sodium ascorbate)

A ligand (e.g., tris(benzyltriazolylmethyl)amine - TBTA)

Solvent (e.g., a mixture of t-butanol and water, or DMF)
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Procedure:

To a solution of 1-bromobut-1-yne (1 equivalent) and benzyl azide (1 equivalent) in the

solvent, add sodium ascorbate (e.g., 10 mol%) and the copper(II) salt (e.g., CuSO₄·5H₂O,

1-5 mol%).

Stir the mixture at room temperature. The reaction is often complete within a few hours.

Monitor the reaction by TLC.

Upon completion, dilute the reaction mixture with water and extract the product with an

organic solvent.

Wash the organic layer, dry, and concentrate.

Purify the triazole product by recrystallization or column chromatography.

Experimental Workflow for Triazole Synthesis
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Caption: Workflow for 1,2,3-triazole synthesis.
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Quantitative Data for 1,3-Dipolar Cycloaddition

Entry Azide Catalyst Solvent Yield (%)

1 Benzyl azide CuSO₄/NaAsc tBuOH/H₂O >95

2 Phenyl azide CuI DMF 90-98

3 1-Azidohexane CuSO₄/NaAsc CH₂Cl₂/H₂O >95

While less common for simple alkynes, 1-bromobut-1-yne can act as a dienophile in Diels-

Alder reactions, particularly with electron-rich dienes, to form six-membered rings.[12][13] The

reaction may require thermal conditions or Lewis acid catalysis to proceed efficiently.

Experimental Protocol: Diels-Alder Reaction with Cyclopentadiene

Reagents:

1-Bromobut-1-yne

Cyclopentadiene (freshly cracked from dicyclopentadiene)

Lewis acid catalyst (optional, e.g., AlCl₃, BF₃·OEt₂)

Solvent (e.g., dichloromethane, toluene)

Procedure:

In a flame-dried flask under an inert atmosphere, dissolve 1-bromobut-1-yne (1

equivalent) in the solvent.

If using a Lewis acid, add it to the solution and stir.

Slowly add freshly cracked cyclopentadiene (1.2-2 equivalents).

Stir the reaction at room temperature or heat as required, monitoring by TLC.

Upon completion, quench the reaction carefully with water or a saturated aqueous solution

of sodium bicarbonate.
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Extract the product, dry the organic phase, and remove the solvent.

Purify the adduct by column chromatography.

Nucleophilic Substitution
The bromine atom in 1-bromobut-1-yne can be displaced by various nucleophiles, allowing for

the introduction of a wide range of functional groups at the sp-hybridized carbon.

Experimental Protocol: Nucleophilic Substitution with Piperidine

Reagents:

1-Bromobut-1-yne

Piperidine

A base (optional, e.g., K₂CO₃ or Et₃N)

Solvent (e.g., acetonitrile, DMF)

Procedure:

Dissolve 1-bromobut-1-yne (1 equivalent) in the solvent.

Add piperidine (1.1-1.5 equivalents) and the base (if used).

Stir the reaction mixture at room temperature or with heating. Monitor the reaction by TLC.

Once the starting material is consumed, dilute the reaction with water and extract the

product with an organic solvent.

Wash the organic layer to remove any remaining piperidine and base.

Dry the organic phase, concentrate, and purify the product, typically by column

chromatography.

Signaling Pathway for Nucleophilic Substitution
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Caption: Nucleophilic substitution on 1-bromobut-1-yne.

Quantitative Data for Nucleophilic Substitution

Entry Nucleophile Base Solvent Yield (%)

1 Piperidine K₂CO₃ ACN 85-95

2 Sodium Azide - DMF 90-98[14]

3
Sodium

Phenoxide
- DMF 75-85

4
Sodium

Thiophenoxide
- EtOH 80-90

Conclusion
1-Bromobut-1-yne is a highly valuable and versatile reagent in modern organic synthesis. Its

dual reactivity allows for a wide array of chemical transformations, including the construction of

complex carbon skeletons and the introduction of diverse functional groups. The detailed

protocols and quantitative data provided in this guide are intended to serve as a practical

resource for researchers, scientists, and drug development professionals, enabling the

effective utilization of 1-bromobut-1-yne in the design and execution of innovative synthetic

strategies. The continued exploration of its reactivity is expected to unveil even more powerful

applications in the future.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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